Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate
Description
BenchChem offers high-quality Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO4/c1-12-6(11)4(9)3-8-5(10)2-7/h4,9H,2-3H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDWXXOJYCTGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Using methyl 3-(2-chloroacetamido)-2-hydroxypropanoate as a heterobifunctional linker
This guide outlines the application of Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate , a specialized heterobifunctional linker scaffold derived from isoserine.
Application Note: Hydrophilic Isoserine-Based Heterobifunctional Linking
Compound: Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate Classification: Heterobifunctional Alkylating Linker / Hydrophilic Spacer Primary Reactivity: Thiol-Selective Alkylation (Chloroacetamide) & Carboxylate Precursor (Methyl Ester)
Executive Summary
Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate is a robust heterobifunctional linker designed for the construction of Antibody-Drug Conjugates (ADCs), PROTACs, and peptide conjugates. Unlike traditional hydrophobic alkyl linkers, this molecule incorporates a C2-hydroxyl group (isoserine backbone), which significantly improves the aqueous solubility of the payload and reduces the aggregation propensity of the final conjugate.
Key Advantages:
-
Superior Stability: The chloroacetamide moiety forms an irreversible thioether bond with thiols (cysteine), eliminating the risk of "retro-Michael" exchange often observed with maleimide linkers in plasma.
-
Hydrophilic Masking: The secondary hydroxyl group acts as a polar spacer, masking the hydrophobicity of adjacent payloads (e.g., cytotoxic drugs), which improves the pharmacokinetic (PK) profile.
-
Versatile Terminus: The methyl ester functions as a stable precursor that can be hydrolyzed to a carboxylic acid for NHS-ester activation or converted to a hydrazide for aldehyde targeting.
Chemical Mechanism & Workflow
The linker operates via a two-stage conjugation strategy. Due to the stability of the methyl ester, the recommended workflow involves Thiol-First Conjugation , followed by ester hydrolysis and activation.
Mechanism of Action
-
Site A (Electrophile): The 2-chloroacetamide group undergoes nucleophilic substitution (
) with a sulfhydryl group (Thiol, R-SH). This reaction is highly specific at pH 7.5–8.5. -
Site B (Precursor): The methyl ester is chemically inert to amines under mild conditions. It must be saponified (hydrolyzed) to the free carboxylic acid, then activated (e.g., to an NHS ester) to react with primary amines (Lysine).
Reaction Pathway Diagram
Caption: Step-wise conjugation workflow transforming the methyl ester precursor into a bioconjugate.
Detailed Protocols
Phase 1: Thiol Conjugation (Linker-Payload Synthesis)
Objective: Attach the linker to a thiol-containing drug or peptide via the chloroacetamide group.
Reagents:
-
Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate (Linker)[1]
-
Thiol-containing Payload (Drug-SH)
-
Buffer: PBS (pH 7.[2]4) or Borate Buffer (pH 8.0) containing 1-5 mM EDTA (to chelate metals that catalyze thiol oxidation).
-
Solvent: DMF or DMSO (anhydrous).
Protocol:
-
Solubilization: Dissolve the Linker in anhydrous DMSO to a concentration of 50–100 mM. Dissolve the Payload in DMSO or Buffer depending on solubility.
-
Reaction Setup: Mix the Payload and Linker at a 1:1.5 molar ratio (Payload:Linker) to drive the reaction to completion.
-
Note: Chloroacetamides are less reactive than maleimides. A slight excess of linker and higher pH (8.0–8.5) is often required.
-
-
Incubation: Incubate at 25°C for 2–4 hours or 4°C overnight .
-
Tip: If the payload is valuable, monitor the disappearance of the free thiol using Ellman’s Reagent (DTNB) or LC-MS.
-
-
Purification: Remove excess linker using Reverse-Phase HPLC (C18 column) or precipitation.
-
Success Metric: Mass shift corresponding to +Linker (minus HCl). The methyl ester is still intact.
-
Phase 2: Ester Hydrolysis & Activation
Objective: Convert the methyl ester into an amine-reactive NHS ester.
Reagents:
-
Lithium Hydroxide (LiOH) or NaOH (0.1 M).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide).
Protocol:
-
Hydrolysis: Dissolve the Linker-Payload intermediate in a Methanol/Water mixture (1:1). Add 2–3 equivalents of LiOH. Stir at room temperature for 1 hour.
-
QC: Monitor by LC-MS for the loss of the methyl group (-14 Da) and formation of the free acid.
-
-
Neutralization: Acidify carefully to pH 3–4 with dilute HCl to protonate the carboxylic acid. Extract into ethyl acetate or lyophilize.
-
Activation (NHS Ester Formation):
-
Dissolve the dried acid intermediate in dry DMF.
-
Add 1.2 eq EDC and 1.2 eq NHS .
-
Stir for 2–4 hours at room temperature.
-
Result: You now have an amine-reactive NHS-Linker-Payload. Use immediately or store desiccated at -20°C.
-
Phase 3: Protein Conjugation
Objective: Conjugate the activated payload to surface lysines of an antibody or protein.
Protocol:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS pH 7.2–7.5, HEPES). Avoid Tris or Glycine.
-
Coupling: Add the activated NHS-Linker-Payload (from Phase 2) to the protein solution.
-
Molar Ratio: Typically 5–10 equivalents of linker per protein (aiming for DAR 2–4).
-
Solvent: Keep final organic solvent (DMSO/DMF) concentration <10% to prevent protein precipitation.
-
-
Incubation: 1 hour at Room Temperature or 4 hours at 4°C.
-
Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.
-
Purification: Desalt using a PD-10 column, dialysis, or SEC (Size Exclusion Chromatography) to remove free drug-linker species.
Analytical Data & Troubleshooting
Physicochemical Properties Table
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 195.60 g/mol |
| Solubility | Soluble in DMSO, DMF, Methanol. Sparingly soluble in water (improved by hydroxyl group). |
| Reactive Group A | Chloroacetamide: Reacts with Thiols (Cys). Irreversible. Slow kinetics (requires pH > 7.5). |
| Reactive Group B | Methyl Ester: Requires hydrolysis to Acid, then activation to NHS ester for Amine coupling. |
| Spacer Arm | Isoserine Backbone: Short, hydrophilic (C2-OH), non-cleavable. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Thiol Conjugation Yield | pH too low. | Chloroacetamides require thiolate anions. Increase pH to 8.0–8.5. |
| Hydrolysis of Chloroacetamide | pH > 9.0 or prolonged storage in water. | Keep pH < 8.5 during conjugation.[3] Store stock in anhydrous DMSO. |
| Protein Precipitation | Hydrophobic Payload. | The C2-hydroxyl helps, but if the payload is very hydrophobic, add PEG or use <5% DMSO. |
| No Reaction with Amine | Ester not hydrolyzed/activated. | The methyl ester will not react with amines directly. Ensure Phase 2 (Hydrolysis/Activation) is complete. |
Safety & Handling
-
Toxicity: Chloroacetamides are potent alkylating agents. They can alkylate DNA and proteins indiscriminately if handled improperly.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle all powders in a fume hood.
-
Disposal: Quench excess linker with 10% cysteine or glutathione solution before disposal into hazardous waste.
References
-
Lindley, H. (1962).[4] The reaction of thiol compounds and chloroacetamide.[3][4] 2. The reaction between chloroacetamide and cysteine peptides.[4] Biochemical Journal, 82(3), 418–425.[4] Link
-
Lumba, M. A., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.[5] Bioconjugate Chemistry, 27(8). Link
-
Dictionary of Chemical Components. (2025). Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate Structure and Data. PubChem. Link(Note: Isomer reference for structural verification).
-
Alley, S. C., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry, 19(3), 759–765. (Reference for Thioether vs Maleimide stability). Link
Sources
- 1. methyl 3-(2-chloroacetamido)-2-hydroxypropanoate (1 x 500 mg) | Alchimica [shop.alchimica.sk]
- 2. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Conditions for selective cysteine labeling over lysine with chloroacetamides
Topic: Achieving High Selectivity: Conditions for Cysteine Labeling over Lysine with Chloroacetamides
For: Researchers, scientists, and drug development professionals.
Introduction
Covalent modification is a cornerstone technique in chemical biology, proteomics, and therapeutic development, enabling the precise attachment of probes, fluorophores, or drug payloads to proteins. Among the 20 proteinogenic amino acids, cysteine is a prime target for selective modification due to the unique nucleophilicity of its thiol side chain.[1][2] Chloroacetamide (CAA) is a widely used sulfhydryl-reactive alkylating agent that forms a stable thioether bond with cysteine residues.[3][4]
However, the utility of any covalent probe is dictated by its specificity. A significant challenge in protein labeling is preventing off-target reactions with other nucleophilic amino acid residues, most notably the ε-amino group of lysine.[5][6][7] While both cysteine and lysine can react with electrophiles like chloroacetamide, their reactivity is governed by distinct physicochemical properties. This guide provides a detailed examination of the underlying chemical principles and offers robust protocols to achieve highly selective cysteine modification, minimizing off-target lysine labeling.
The Chemical Basis of Selectivity: A Tale of Two Nucleophiles
The selective alkylation of cysteine over lysine hinges on controlling the deprotonation state of their respective side chains. The reactive species for the alkylation reaction are the negatively charged thiolate (Cys-S⁻) and the neutral primary amine (Lys-NH₂).[8][9] The concentration of these nucleophilic forms at any given pH is dictated by the side chain's acid dissociation constant (pKa).
-
Cysteine Thiol (R-SH): The thiol group of a typical solvent-exposed cysteine has a pKa value of approximately 8.5.[8] This means that at a pH near physiological conditions (e.g., pH 7.4-8.5), a significant and highly reactive population of the thiolate species exists.
-
Lysine Amine (R-NH₃⁺): In contrast, the ε-amino group of lysine is much more basic, with a pKa of around 10.4.[9] Consequently, at pH 8.5 or below, lysine exists almost exclusively in its protonated, non-nucleophilic ammonium form (Lys-NH₃⁺), rendering it unreactive toward chloroacetamide.
This pKa differential is the fundamental lever that can be manipulated to achieve exquisite selectivity. By maintaining the reaction pH in a "sweet spot"—typically between 7.0 and 8.5—we can maximize the concentration of the hyper-reactive cysteine thiolate while keeping the lysine amine "silent" in its protonated state.
Optimizing Reaction Conditions for Maximum Selectivity
Achieving clean and specific cysteine labeling requires careful control over several experimental parameters.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 7.2 - 8.5 | This is the most critical parameter. This range is a compromise: high enough to ensure a sufficient population of the reactive thiolate for an efficient reaction rate, but low enough to keep lysine protonated and non-reactive.[8] Buffers above pH 8.5 significantly increase the risk of off-target lysine modification.[6] |
| Reagent Molar Excess | 5 to 20-fold | A modest excess drives the reaction to completion. However, very high concentrations can force the modification of less reactive sites, including lysine, histidine, and methionine.[4][10] Always start with a lower excess and optimize if labeling is incomplete. |
| Temperature | Room Temp (20-25°C) to 37°C | Moderate temperatures are sufficient for the reaction. Higher temperatures can increase the rate of off-target modifications and potentially impact protein stability.[5] |
| Reaction Time | 30 - 120 minutes | Monitor the reaction progress if possible. Prolonged incubation times (hours) provide more opportunity for the slower, off-target reactions to occur.[7] Chloroacetamide is less reactive than iodoacetamide, which can be an advantage for specificity, but may require slightly longer reaction times.[4][11] |
| Buffer Choice | Phosphate, HEPES, Bicarbonate | Use non-nucleophilic buffers. Avoid buffers containing primary amines, such as Tris, as they can directly compete with the target amino acids for the chloroacetamide reagent, reducing labeling efficiency.[4][12] |
Protocols for Selective Cysteine Labeling
The following protocols provide a framework for the selective alkylation of cysteine residues in a purified protein sample.
Protocol 1: General Cysteine Labeling of a Purified Protein
This protocol is a starting point for a typical protein with one or more solvent-accessible cysteine residues.
Materials:
-
Purified protein of interest in a non-nucleophilic buffer (e.g., PBS, pH 7.4).
-
Reducing Agent: 100 mM TCEP solution (e.g., Thermo Scientific, Product No. 77720) or 1 M DTT solution.
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.
-
Chloroacetamide (CAA) solution: Freshly prepared 200 mM stock in Reaction Buffer.[4]
-
Quenching Solution: 1 M DTT or L-cysteine in water.
-
Desalting columns (e.g., Zeba Spin Desalting Columns).
Methodology:
-
Protein Preparation and Reduction: a. Adjust the concentration of your protein sample to 1-5 mg/mL in Reaction Buffer. b. To ensure all cysteines are in the reduced state, add TCEP to a final concentration of 5 mM.[4] c. Incubate at 37°C for 30 minutes.[4]
-
Removal of Reducing Agent: a. Crucial Step: The reducing agent contains a free thiol and will efficiently quench the chloroacetamide. It must be removed prior to labeling. b. Equilibrate a desalting column appropriate for your sample volume with Reaction Buffer. c. Apply the reduced protein sample to the column and centrifuge according to the manufacturer's instructions to collect the protein.
-
Alkylation Reaction: a. Immediately after desalting, determine the protein concentration. b. Add the freshly prepared 200 mM chloroacetamide stock solution to the protein to achieve a final 10-fold molar excess of CAA over the protein. c. Incubate the reaction for 60-90 minutes at room temperature, protected from light.[4]
-
Quenching the Reaction: a. Stop the alkylation by adding a quenching solution (e.g., DTT) to a final concentration of 20-50 mM. This will consume any unreacted chloroacetamide. b. Let the quenching reaction proceed for 15 minutes at room temperature.
-
Final Sample Cleanup: a. To remove excess chloroacetamide and quenching reagent, perform buffer exchange via dialysis, size-exclusion chromatography (SEC), or another desalting column into the desired final storage buffer.
Validation of Labeling Specificity
It is essential to verify both the efficiency and the selectivity of the labeling reaction.
-
Mass Spectrometry (MS): This is the gold standard for validation.
-
Intact Mass Analysis: A successful alkylation will result in a mass increase of +57.02 Da for each labeled cysteine.[4] Multiple additions may indicate labeling of more than one cysteine.
-
Peptide Mapping (LC-MS/MS): To confirm the exact site of modification, the protein should be proteolytically digested (e.g., with trypsin) and analyzed by LC-MS/MS. This powerful technique will identify the specific cysteine-containing peptides that have been modified and can definitively rule out modification at lysine or other residues.[13][14]
-
-
Functional Assays: If the labeled protein is an enzyme or has a binding function, perform a relevant functional assay to ensure that the modification has not disrupted its biological activity.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Incomplete reduction or re-oxidation of cysteines. 2. Cysteine is not solvent-accessible. 3. Insufficient molar excess of CAA or reaction time. 4. Premature quenching by residual reducing agent. | 1. Ensure reduction step is complete; handle sample quickly post-cleanup. 2. Consider partial denaturation if protein function is not required. 3. Increase CAA molar excess (e.g., to 20x) or extend reaction time. 4. Ensure thorough removal of DTT/TCEP before adding CAA. |
| Off-Target Labeling (on Lysine, etc.) | 1. Reaction pH is too high (> 8.5). 2. Molar excess of CAA is too high. 3. Reaction time is excessively long. | 1. Lower the pH of the Reaction Buffer to 7.2-7.5.[6] 2. Reduce the molar excess of CAA to the lowest level that provides efficient cysteine labeling (e.g., 5-10x).[4] 3. Reduce the incubation time; perform a time-course experiment to find the optimal duration. |
| Protein Precipitation | 1. Protein is unstable under the reaction conditions. 2. Reagent solvent (if used) is incompatible. | 1. Perform the reaction at a lower temperature (e.g., 4°C), though this will require a longer reaction time. 2. Ensure CAA is fully dissolved in an aqueous buffer. |
Conclusion
The selective covalent labeling of cysteine residues with chloroacetamide is a powerful and achievable technique when reaction conditions are carefully controlled. The significant difference in the pKa values of cysteine and lysine side chains provides a robust chemical handle for achieving high specificity. By maintaining the reaction pH between 7.2 and 8.5 and optimizing reagent concentration and reaction time, researchers can confidently label cysteine residues while minimizing off-target modifications. The validation of labeling outcomes with mass spectrometry is strongly recommended to ensure the generation of well-defined, homogenously modified proteins for downstream applications in research and development.
References
-
Peak Proteins. (n.d.). REDUCTION AND ALKYLATION OF CYSTEINES. Retrieved from [Link]
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187. Retrieved from [Link]
-
Lindley, H. (1959). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577-584. Retrieved from [Link]
-
Wang, M., et al. (2021). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 249, 104369. Retrieved from [Link]
-
Doucet, D., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 620, 114137. Retrieved from [Link]
-
ACS Publications. (n.d.). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. Retrieved from [Link]
-
Whitehurst, C. E., et al. (2007). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.9. Retrieved from [Link]
-
Kakegawa, J., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, 15(3), 221-230. Retrieved from [Link]
-
Am Ende, C. W., & Raines, R. T. (2022). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 23(15), e202200258. Retrieved from [Link]
-
van der Wijk, L. K., et al. (2022). Modular Vinyl Phosphonamidates for Cysteine-Directed Protein Targeting. Journal of the American Chemical Society, 144(5), 2125-2135. Retrieved from [Link]
-
Zhang, C., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical Science, 12(39), 13022-13029. Retrieved from [Link]
-
Ghergurovich, J. M., et al. (2011). Efficient Site-Specific Labeling of Proteins via Cysteines. Current Protocols in Protein Science, Chapter 16, Unit 16.10. Retrieved from [Link]
-
Li, L., & Li, B. (2009). Sensitive and selective detection of cysteine using gold nanoparticles as colorimetric probes. Analyst, 134(7), 1373-1377. Retrieved from [Link]
-
Porrini, C., et al. (2020). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. The Journal of Physical Chemistry Letters, 11(18), 7694–7699. Retrieved from [Link]
-
Senevirathne, C., et al. (2021). Proximity-dependent labeling of Cysteines. Journal of the American Chemical Society, 143(35), 14007-14012. Retrieved from [Link]
-
Am Ende, C. W., & Raines, R. T. (2022). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 23(15), e202200258. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Retrieved from [Link]
-
Shen, J. K. (2016). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. Biochemistry, 55(44), 6137–6147. Retrieved from [Link]
-
Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal, 82(3), 418-425. Retrieved from [Link]
-
Zhang, C., et al. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Chemical Communications, 52(35), 6009-6012. Retrieved from [Link]
-
Czerwonka, C. D., et al. (2014). Influence of Peptide Dipoles and Hydrogen Bonds on Reactive Cysteine pKa Values in Fission Yeast DJ-1. Biochemistry, 53(27), 4415–4423. Retrieved from [Link]
-
An, H., et al. (2017). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society, 139(48), 17326–17330. Retrieved from [Link]
-
Zhang, C., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical Science, 12(39), 13022-13029. Retrieved from [Link]
-
Reddit. (2023). Intuition for pKa of thiol group (cysteine) - UWrld problem*. Retrieved from [Link]
-
Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(9), 2091-2101. Retrieved from [Link]
-
Popik, V. V., et al. (2010). Selective and Reversible Photochemical Derivatization of Cysteine Residues in Peptides and Proteins. Bioconjugate Chemistry, 21(11), 2016–2022. Retrieved from [Link]
-
Sal-Man, N., et al. (2011). Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection. Biophysical Journal, 100(10), 2549–2557. Retrieved from [Link]
-
ResearchGate. (n.d.). An all-in-one tetrazine reagent for cysteine-selective labeling and bioorthogonal activable prodrug construction. Retrieved from [Link]
Sources
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. benchchem.com [benchchem.com]
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Troubleshooting & Optimization
Technical Support Center: Solving Solubility Challenges of Chloroacetamido Esters in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and foundational knowledge for addressing one of the most common yet vexing challenges in experimental biology: the poor aqueous solubility of chloroacetamido esters. These compounds, often central to novel therapeutics like PROTACs and covalent inhibitors, possess physicochemical properties that can lead to precipitation in cell culture media, compromising experimental accuracy and reproducibility.
This resource is designed to be a dynamic, problem-solving tool. We will first explore an interactive troubleshooting guide to address immediate solubility failures, followed by a comprehensive FAQ section to explain the underlying chemical principles.
Part 1: Troubleshooting Guide - "My Compound Crashed Out!"
You've just diluted your promising chloroacetamido ester from its DMSO stock into your cell culture medium, only to see a fine precipitate or cloudiness appear. This is a common roadblock. The following guide provides a logical workflow to diagnose and solve the problem.
Initial Diagnosis: The Dilution Process
The most frequent cause of precipitation is not necessarily the compound's intrinsic insolubility at the target concentration, but rather the method of dilution. Rapidly introducing a highly concentrated organic stock into an aqueous environment can cause the compound to crash out due to the "hydrophobic effect".[1]
Follow this workflow to troubleshoot your initial steps.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols: Core Techniques
Protocol 1: Stepwise Dilution for Hydrophobic Compounds
This protocol minimizes the shock of transferring the compound from a high-concentration organic stock to the aqueous culture medium.
-
Prepare High-Concentration Stock: Dissolve the chloroacetamido ester in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming (37°C) or brief vortexing if necessary.[2]
-
Create an Intermediate Dilution: Prepare an intermediate dilution of your stock solution in pure DMSO. For example, if your final desired concentration is 10 µM and your stock is 10 mM (a 1000x difference), you might first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Warm the Medium: Pre-warm your cell culture medium to 37°C. Some compounds have slightly better solubility at this temperature.[3]
-
Final Dilution: Add the required volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing or swirling the tube.[3] For instance, to get a 10 µM final concentration from a 1 mM intermediate stock, you would perform a 1:100 dilution (e.g., 10 µL into 990 µL of medium). This ensures the final DMSO concentration remains low (in this case, 1%).
-
Immediate Use: Add the freshly prepared compound-media solution to your cells immediately to minimize the risk of precipitation over time.
Protocol 2: Rapid Assessment of Kinetic Solubility
This assay helps you estimate the concentration at which your compound will precipitate from an aqueous solution under specific conditions (e.g., in PBS or cell culture media).[4]
-
Materials:
-
10 mM stock solution of your compound in 100% DMSO.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
A clear, 96-well plate.
-
A plate reader capable of measuring absorbance at ~620 nm.
-
-
Procedure:
-
Prepare serial 2-fold dilutions of your 10 mM stock in 100% DMSO across a row of a 96-well plate (e.g., from 10 mM down to ~20 µM).
-
In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Carefully transfer 2 µL from each DMSO dilution into the corresponding wells containing PBS. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Include a negative control (198 µL PBS + 2 µL DMSO).
-
Seal the plate and shake it vigorously for 10 minutes, then let it rest at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) at 620 nm. The lowest concentration that shows a significant increase in absorbance above the DMSO control is the approximate kinetic solubility limit.
-
Advanced Formulation Strategies
If basic troubleshooting fails, solubility-enhancing excipients may be required. These should be used with caution, as they can have their own biological effects.
Strategy 1: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[5][6][7] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good safety profile.[5]
Caption: Cyclodextrin encapsulates a hydrophobic molecule.
Protocol 3: Preparing a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in water or PBS (e.g., 20-40% w/v). Warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Dissolve your chloroacetamido ester directly into the HP-β-CD solution. Alternatively, add a small volume of a highly concentrated DMSO stock of your compound to the cyclodextrin solution.
-
Equilibrate: Shake or stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter and Use: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution can then be diluted into your cell culture medium. Always run a vehicle control with the same concentration of HP-β-CD.
Data Summary: Solubilization Approaches
| Strategy | Mechanism | Pros | Cons |
| DMSO | Organic co-solvent | Simple, effective for many compounds.[8] | Cytotoxic at >0.5-1%; can alter gene expression.[9][10][11] |
| Cyclodextrins (HP-β-CD) | Encapsulation of hydrophobic guest molecule.[6][12] | Significant solubility increase; generally low toxicity.[5][11] | Can extract cholesterol from cell membranes at high concentrations.[6][7] |
| Serum | Binding to proteins like albumin. | Biologically relevant; can aid solubility.[3] | Introduces variability; not suitable for serum-free assays. |
| Co-solvents (Ethanol, PEG) | Modifies solvent polarity. | Can be effective. | Higher risk of cytotoxicity or off-target effects compared to DMSO.[11][13] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are many chloroacetamido esters poorly soluble in aqueous media?
Chloroacetamido esters are often components of larger, complex molecules like PROTACs, which fall into the "beyond Rule of Five" (bRo5) chemical space due to their high molecular weight and lipophilicity.[4] While the chloroacetamide and ester functional groups have some polar character, the overall solubility is dominated by the large, non-polar carbon scaffold required to bridge two different proteins. This inherent hydrophobicity causes the molecules to self-associate and precipitate in polar solvents like water or cell culture medium.[4][14]
Q2: What is the impact of pH on the solubility and stability of my compound?
The pH of the cell culture medium (typically ~7.4) is critical for two reasons:
-
Stability: The ester linkage in your compound is susceptible to hydrolysis, a chemical reaction where water breaks the bond. This process can be catalyzed by both acidic and basic conditions.[15][16] At physiological pH, this hydrolysis may be slow, but it can become significant over the course of a multi-day experiment, leading to a decrease in the concentration of the active compound.[17][18] The chloroacetamide group itself is generally more stable, but the ester is often the weakest link.
-
Solubility: If the parent molecule contains acidic or basic functional groups, its charge state and therefore its solubility will be pH-dependent.[19] For most chloroacetamido esters that are neutral, pH has a lesser effect on solubility directly, but a critical effect on stability.
Caption: Impact of pH on ester hydrolysis.
Q3: What concentration of DMSO is truly safe for my cells?
This is a critical question without a single answer, as sensitivity is cell-type dependent. However, general guidelines have been established through extensive use in the scientific community.
-
< 0.1% DMSO: Widely considered safe for nearly all cell types, including sensitive primary cells.[9]
-
0.1% - 0.5% DMSO: Most immortalized cell lines tolerate this range well without significant cytotoxicity.[8][9] This is the most common working range for in vitro assays.
-
0.5% - 1.0% DMSO: Some robust cell lines can tolerate up to 1%, but off-target effects (e.g., changes in gene expression, cell differentiation) become more likely.[9][11]
-
> 1.0% DMSO: Generally cytotoxic and can cause membrane damage.[9][11] This concentration should be avoided in final assay conditions.
Table 2: Recommended Maximum Final DMSO Concentrations
| Cell Type | Recommended Max. Final [DMSO] | Rationale |
| Primary Cells | ≤ 0.1% | Highly sensitive to solvent-induced stress.[9] |
| Stem Cells | ≤ 0.1% | To avoid unintended differentiation or altered gene expression. |
| Immortalized Cell Lines | ≤ 0.5% | Generally tolerant, but validation is recommended.[9] |
| Robust Cancer Cell Lines | ≤ 1.0% | May tolerate higher levels, but dose-response controls are essential.[9] |
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Q4: My compound dissolves initially but then disappears from the solution over 24 hours. What is happening?
This phenomenon, often called the "disappearing drug" problem, can be due to several factors:
-
Chemical Degradation: As discussed in Q2, ester hydrolysis can occur over time, breaking down your active compound.[17][18]
-
Metabolism: If your cells are metabolically active, they may be modifying and clearing the compound from the medium.
-
Precipitation from a Supersaturated State: When you dilute a DMSO stock into media, you can create a temporary, thermodynamically unstable "supersaturated" solution.[20] The compound is in solution above its true equilibrium solubility. Over time, the system will try to reach equilibrium, resulting in the slow precipitation of the compound.
-
Binding to Plastic: Highly lipophilic compounds can adsorb to the plastic surfaces of plates and tubes, effectively removing them from the media.
To investigate this, you can take media samples at different time points (e.g., 0, 4, 24 hours), perform a protein precipitation/extraction, and analyze the concentration of your compound by LC-MS.
References
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Zhang, Y. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. [Link]
-
Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link]
-
Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?[Link]
-
ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Wikipedia. (n.d.). Cyclodextrin. [Link]
-
Fenyvesi, É., et al. (2020). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. MDPI. [Link]
-
Miro, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]
-
Singh, A., et al. (2022). Effective formulation strategies for poorly water soluble drugs. ResearchGate. [Link]
-
Mortensen, J. T., & Hansen, H. R. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]
-
Sprando, R. L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]
-
Hladik, M. L., & Roberts, A. L. (2011). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC. [Link]
-
Tan, S., et al. (2021). Cyclodextrin-Containing Hydrogels: A Review of Preparation Method, Drug Delivery, and Degradation Behavior. PMC. [Link]
-
ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?[Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]
-
Hladik, M. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]
-
Kalesh, K. A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. [Link]
-
Sprando, R. L., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Al-Obaidi, H., & Lawrence, M. J. (2017). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?[Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]
-
Getaneh, Z., et al. (2019). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC. [Link]
-
Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. [Link]
-
Bracher, P. J., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group. [Link]
-
ResearchGate. (1987). Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. [Link]
- Google Patents. (2016). WO2016091350A1 - Process for improving the solubility of cell culture media.
-
ResearchGate. (2018). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. [Link]
Sources
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. alzet.com [alzet.com]
- 6. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 7. Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers [mdpi.com]
- 8. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Validation & Comparative
Mass Spectrometry Fragmentation Patterns: Chloroacetamide (CAA) vs. Iodoacetamide (IAA) Labeled Peptides
This guide provides a technical comparison of mass spectrometry fragmentation patterns for peptides labeled with Chloroacetamide (CAA) versus Iodoacetamide (IAA). It is designed for researchers optimizing bottom-up proteomics workflows who require high specificity and minimal artifact introduction.
Executive Summary
In bottom-up proteomics, the choice of alkylating agent profoundly influences data quality. While both Chloroacetamide (CAA) and Iodoacetamide (IAA) generate the same intended modification—S-carbamidomethylation (+57.0215 Da) —their performance diverges significantly regarding specificity and side reactions.
The Core Distinction:
-
CAA yields "cleaner" fragmentation spectra that closely match theoretical in silico digests, minimizing false discovery rates (FDR).
-
IAA introduces complex "decoy" fragmentation patterns due to off-target alkylation (over-alkylation) of Methionine, Lysine, and N-termini, creating diagnostic neutral losses and shift artifacts that complicate spectral assignment.
Mechanism of Action & Chemical Basis[1]
Both reagents function via nucleophilic substitution (
Reaction Pathway
-
Target: Cysteine Thiol (
) S-Carbamidomethyl Cysteine (Cys-CAM). -
Leaving Group:
-
IAA: Iodide (
). Iodine is a better leaving group (weaker bond, larger atom), making IAA more reactive . This high reactivity drives off-target alkylation. -
CAA: Chloride (
). Chlorine is a poorer leaving group, making CAA less reactive but more selective for the highly nucleophilic cysteine thiolate over other residues.
-
Visualization: Alkylation Specificity & Artifact Pathways
Figure 1: Reaction pathways comparing the specificity of IAA and CAA. IAA significantly increases the risk of off-target alkylation (Red paths), whereas CAA favors the target modification (Green path).
Fragmentation Dynamics Comparison
Because the successful modification (Cys-CAM) is chemically identical regardless of the reagent, the MS/MS spectra of correctly labeled peptides are indistinguishable. The divergence lies in the presence of artifact spectra produced by IAA.
A. The "Target" Peptide (Cys-CAM)
-
Modification: +57.0215 Da on Cysteine.
-
Stability: Highly stable under CID and HCD fragmentation.
-
Diagnostic Ion: m/z 133.04 (Cys-CAM Immonium Ion).
B. The "Artifact" Peptides (IAA-Specific)
IAA frequently alkylates Methionine, Lysine, Histidine, and the N-terminus. These create distinct fragmentation signatures that can be misidentified or reduce sensitivity by splitting the precursor signal.
1. Methionine Carbamidomethylation (Met-CAM)
This is the most detrimental IAA artifact.
-
Precursor Shift: +57.02 Da on Methionine (mimics Cys alkylation).
-
Fragmentation Behavior: The alkylated methionine forms a fixed positive charge (sulfonium ion), which is chemically unstable.
-
Diagnostic Neutral Loss:
-
Side Chain Loss: The Met-CAM side chain is often lost entirely during fragmentation or even in-source.
-
Signature: Loss of -105 Da (Met side chain + CAM) or -48 Da (Net loss of CH3S from precursor relative to unmodified Met) is observed.
-
Impact: These neutral losses dominate the spectra, suppressing the sequence-informative b and y ions, making identification difficult.
-
2. N-Terminal & Lysine Over-Alkylation
-
Precursor Shift: +57.02 Da.
-
Fragmentation Shift:
-
N-term CAM: Shifts the entire b-ion series by +57 Da. The y-ion series remains unchanged.
-
Lys-CAM: Shifts all ions containing the C-terminal Lysine (in tryptic peptides) by +57 Da.
-
Diagnostic Ion: m/z 158.1 (Lys-CAM Immonium Ion).
-
C. Methionine Oxidation (CAA vs. IAA)
While CAA is cleaner regarding alkylation, it can induce Methionine Oxidation (+15.99 Da).
-
Pattern: Met-Sulfoxide undergoes a characteristic neutral loss of Methanesulfenic acid (-64 Da) .
-
Comparison: Unlike Met-CAM (IAA artifact), Met-Ox is a standard variable modification handled well by search engines (MaxQuant, Mascot) and does not permanently sequester the peptide into an unidentifiable form.
Performance Comparison Data
The following table synthesizes experimental data comparing the two reagents in standard proteomic workflows.
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) |
| Target Mod Mass | +57.0215 Da (Cys) | +57.0215 Da (Cys) |
| Reactivity | High (Fast kinetics) | Moderate (Slower kinetics) |
| Specificity | Low (Prone to over-alkylation) | High (Cys-selective) |
| Major Artifact | S-Carbamidomethyl Methionine | Methionine Oxidation (Variable) |
| Artifact Mass | +57.02 Da (Fixed, mimics Cys) | +15.99 Da (Variable) |
| Fragmentation Impact | Neutral losses (-48/-105 Da) suppress sequence ions. | Clean b/y series; standard neutral loss (-64 Da) for oxidized Met.[4] |
| Light Sensitivity | High (Unstable in light) | Low (Stable) |
| Peptide ID Rate | Lower (due to signal splitting/artifacts) | Higher (Consolidated signal) |
Experimental Protocols
Protocol A: High-Specificity CAA Labeling (Recommended)
This protocol maximizes labeling efficiency while virtually eliminating over-alkylation.
Reagents:
-
Reduction Buffer: 10 mM TCEP or DTT in 100 mM Ammonium Bicarbonate (ABC) or TEAB.
-
Alkylation Stock: 200 mM Chloroacetamide (CAA) in water (Freshly prepared).
Workflow:
-
Lysis/Denaturation: Solubilize protein in 8M Urea or 5% SDS with buffer.
-
Reduction: Add TCEP/DTT to final 5-10 mM. Incubate 30 min at 37°C (or 56°C if using DTT).
-
Alkylation:
-
Add CAA stock to a final concentration of 20-40 mM .
-
Critical Step: Because CAA is less reactive, incubate at 37°C for 30-45 minutes in the dark. (Note: IAA is typically done at RT; CAA benefits from slight heat).
-
Alternative (In-Digest): CAA is stable enough to remain during trypsin digestion. You can add CAA and Trypsin simultaneously and digest overnight.
-
-
Quenching: Add DTT (to equimolar excess over CAA) or simply proceed to desalting (C18) as CAA is less likely to alkylate free amines during processing.
Protocol B: Self-Validation (QC)
To verify if your current IAA protocol is causing artifacts, search your raw data with the following parameters:
-
Variable Modification: Cysteine Carbamidomethylation (do not set as Fixed).
-
Variable Modification: Methionine Carbamidomethylation (+57.02).
-
Variable Modification: Lysine Carbamidomethylation (+57.02).
-
Analysis: If >5% of your PSMs show Met/Lys-CAM, switch to CAA.
References
-
Nielsen, M. L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods. Link
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. Link
-
Schröder, W. A., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics. Link
-
Matrix Science. (2017). Step away from the iodoacetamide. Mascot Blog. Link
-
Thermo Fisher Scientific. Chloroacetamide Product Information and Protocols. Link
Sources
- 1. Iodoacetamide-alkylated methionine can mimic neutral loss of phosphoric acid from phosphopeptides as exemplified by nano-electrospray ionization quadrupole time-of-flight parent ion scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation of covalent bond formation using X-ray crystallography
Title: Definitive Guide to Validating Covalent Ligand Binding: X-ray Crystallography & Orthogonal Methods
Executive Summary
In the resurgence of Targeted Covalent Inhibitors (TCIs)—driven by success stories like ibrutinib (BTK) and sotorasib (KRAS G12C)—structural validation is the non-negotiable endpoint. While mass spectrometry (MS) provides stoichiometric evidence of adduct formation, X-ray crystallography remains the gold standard for defining the precise stereochemistry and topology of the bond.
This guide serves as a technical manual for researchers to rigorously validate covalent modifications, distinguishing true covalent engagement from non-specific artifacts or high-affinity non-covalent binding.
Part 1: The Gold Standard – X-ray Crystallography
As a structural biologist, your primary objective is not just to "solve a structure," but to provide unambiguous electron density evidence that a chemical reaction has occurred between your ligand and the protein.
The "Continuous Density" Criterion
The hallmark of a covalent bond in crystallography is continuous electron density . In a non-covalent complex, a gap exists between the ligand and the protein (Van der Waals distance). In a covalent complex, this gap disappears.
-
The Test: Inspect the
(blue) map and the (green/red) difference map. -
Validation Threshold: You must observe continuous density connecting the ligand warhead (e.g., acrylamide electrophile) and the protein nucleophile (e.g., Cysteine thiol) at a contour level of
. -
Refinement Check: If you model a covalent bond but the density breaks when contoured at
, the bond may not be fully formed, or the occupancy is low.
Geometric Validation
Modeling a covalent bond requires defining a LINK record in the PDB file. This forces the refinement program (Refmac/Phenix) to respect specific bond lengths and angles.
-
C-S Bond Length: Typically 1.8 Å .
-
C-S-C Angle: Dependent on the hybridization, usually around 109.5° (sp3).
-
Pitfall: If you force a LINK record on non-covalent density, the refinement will distort the surrounding geometry to satisfy the restraint, resulting in high energy strain (outliers in the Ramachandran or geometry plots).
Part 2: Comparative Analysis of Validation Methods
While X-ray is definitive for structure, it is low-throughput. An integrated workflow uses MS for screening and X-ray for confirmation.[1]
Table 1: Comparative Assessment of Covalent Validation Methodologies
| Feature | X-ray Crystallography | Intact Mass Spectrometry | Peptide Mapping (MS/MS) | Biochemical (IC50 Shift) |
| Primary Output | 3D Coordinates & Stereochemistry | Total Mass Shift (+ Ligand MW) | Exact Residue Modification Site | Potency change (Time-dependent) |
| Throughput | Low (Weeks/Months) | High (Minutes/Hours) | Medium (Days) | High (Hours) |
| Spatial Resolution | Atomic (< 2.5 Å) | None (Global) | Peptide-level | None |
| False Positives | Rare (Density doesn't lie) | Common (Non-specific adducts) | Occasional (In-source fragmentation) | Common (Slow-binding non-covalent) |
| Sample Requirement | High (mg), Crystallizable | Low (µg), Denaturable | Low (µg), Digestible | Low (ng), Active protein |
| Causality | Definitive Proof | Stoichiometric Proof | Site-Specific Proof | Functional Inference |
Part 3: Experimental Protocols
Workflow Visualization
The following diagram illustrates the logical progression from screening to structural confirmation.
Figure 1: Integrated workflow for validating covalent inhibitors. MS acts as the gatekeeper before investing resources in crystallography.
Protocol: Co-crystallization vs. Soaking for Covalent Ligands
Method A: Soaking (Preferred for established crystal systems)
-
Rationale: Covalent modification can induce conformational changes that prevent crystallization. Soaking pre-formed crystals allows the lattice to accommodate minor shifts.
-
Grow Crystals: Obtain apo-crystals or crystals with a weak reversible binder.
-
Pulse Soak: Add covalent ligand at high concentration (1–5 mM) to the drop.
-
Time-Course: Harvest crystals at multiple time points (1h, 4h, 24h). Covalent reaction kinetics in the crystal lattice are slower than in solution due to restricted solvent channels.
-
Cryo-protection: Transfer to cryo-solution containing the ligand to prevent "back-exchange" (though covalent bonds are irreversible, this maintains equilibrium for any non-covalent population).
Method B: Co-crystallization (Required if soaking cracks crystals)
-
Incubation: Mix protein and ligand in solution (molar ratio 1:1.2) and incubate for 1–2 hours.
-
MS Check: Run an aliquot on Intact MS to ensure >95% modification before setting up trays. Crucial Step: If the protein isn't fully modified in solution, you will get a mixture of apo and bound forms, degrading diffraction quality.
-
Screening: Set up vapor diffusion trays. Note that the covalent adduct is a distinct chemical species and may require different crystallization conditions than the apo protein.
Part 4: Data Interpretation & Pitfalls (Senior Scientist Insights)
The "Radiation Damage" Paradox
High-intensity X-rays generate free radicals that can specifically cleave covalent bonds, particularly:
-
Disulfide bridges
-
Carbon-Halogen bonds (common in fragments)
-
Thioether bonds (formed by Michael acceptors with Cysteine)
Validation Step: If you see "broken" density at the covalent linkage site but the rest of the ligand is well-ordered, you may have radiation damage.
-
Solution: Collect a "low-dose" dataset or a composite dataset from multiple crystals to verify the bond exists before radiation damage accumulates.
Occupancy Refinement
Unlike reversible inhibitors, covalent inhibitors should theoretically reach 100% occupancy. However, if the reaction is slow or the crystal was harvested too early, you may have partial occupancy.
-
Action: Refine the ligand occupancy. If it drops below 70% (0.7), the electron density map will look "noisy" or discontinuous at the bond site.
-
Logic Tree: Use the diagram below to interpret your density maps.
Figure 2: Decision logic for interpreting electron density at the covalent linkage site.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link
-
Bauman, J. D., et al. (2008). "Crystal structure of the systemic herbicide dicamba bound to a plant enzyme." (Example of electron density validation). Journal of Agricultural and Food Chemistry. Link
-
Garman, E. F. (2010). "Radiation damage in macromolecular crystallography: what is it and why should we care?" Acta Crystallographica Section D. Link
-
Tickle, I. J. (2012).[2] "Statistical quality indicators for electron-density maps." Acta Crystallographica Section D. Link
-
London, N., et al. (2014). "Covalent docking of large libraries for the discovery of chemical probes." Nature Chemical Biology. Link
Sources
Safety Operating Guide
Technical Guide: Proper Disposal of Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate
This technical guide details the proper disposal procedures for Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate , a specialized alkylating agent used in drug development and proteomic research.
Executive Directive
Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate (CAS 1696665-38-9) contains a reactive
-
Core Directive : Do NOT dispose of this compound down the drain. Hydrolysis in water is slow and generates toxic byproducts (e.g., chloroacetic acid).
-
Primary Disposal Route : High-temperature incineration via a licensed hazardous waste contractor.
-
Segregation : Segregate as Halogenated Organic Waste .
Chemical Profile & Hazard Identification
Effective disposal requires understanding the compound's reactivity. The
Table 1: Physicochemical & Hazard Profile
| Parameter | Data | Operational Implication |
| Chemical Structure | Methyl ester of N-(chloroacetyl)-isoserine | Susceptible to hydrolysis; reactive alkylator. |
| Functional Group | High Hazard : Potent skin sensitizer and alkylating agent. | |
| Reactivity | Electrophilic attack on sulfhydryls (-SH) | Reacts irreversibly with proteins; cytotoxic. |
| Solubility | Soluble in DMSO, Methanol, Water | Spreads easily in aqueous spills; requires solvent containment. |
| Waste Code (RCRA) | Not explicitly listed; default to D001 (if flammable solvent) or Toxic characteristic. | Must be profiled as "Halogenated Organic". |
Waste Classification & Segregation Logic
Proper segregation prevents dangerous cross-reactions in waste drums. The decision logic below ensures compliance with EHS standards.
Diagram 1: Waste Stream Decision Matrix
Caption: Decision logic for segregating Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate waste streams.
Operational Disposal Protocol
Phase A: Solid Waste (Pure Compound & Contaminated Debris)
-
Collection : Place weigh boats, pipette tips, and gloves contaminated with the substance into a clear polyethylene bag .
-
Double Bagging : Seal the first bag and place it inside a second bag or a dedicated solid waste drum.
-
Labeling : Affix a hazardous waste label.
-
Constituents : "Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate, solid debris."
-
Hazard Checkbox : Toxic, Irritant.[1]
-
Phase B: Liquid Waste (Reaction Mixtures)
-
Identification : Determine the primary solvent (e.g., DMSO, Methanol, or DCM).
-
Segregation :
-
If dissolved in Dichloromethane (DCM)
Halogenated Waste . -
If dissolved in DMSO/Methanol
Non-Halogenated Waste (unless the compound concentration >1-2%, then default to Halogenated to be safe due to the Cl atom).
-
-
Container : Use an HDPE or amber glass carboy. Do not fill >90% full.
-
Labeling : Clearly list the full chemical name. Do not use abbreviations like "Linker A".
Spill Management & Chemical Deactivation
In the event of a spill, physical removal is preferred. However, for surface decontamination, chemical quenching is required to destroy the alkylating potential.
Mechanism : The chloroacetamide group reacts with nucleophiles. Sodium Thiosulfate is the preferred quenching agent as it rapidly displaces the chloride, forming a non-toxic water-soluble thiosulfate ester [1].
Deactivation Protocol (Self-Validating System)
-
Preparation : Prepare a 10% (w/v) Sodium Thiosulfate solution in water.
-
Application : Cover the spill area (after absorbing bulk liquid) with the thiosulfate solution.
-
Contact Time : Allow to sit for 30 minutes . The solution may turn slightly cloudy or warm slightly (exothermic reaction).
-
Verification : Wipe with pH paper. The mixture should remain neutral/mildly basic.
-
Cleanup : Absorb the deactivated slurry with vermiculite or paper towels. Dispose of as Hazardous Chemical Waste (do not trash).
Diagram 2: Spill Response & Deactivation Workflow
Caption: Step-by-step workflow for neutralizing and cleaning spills of alkylating agents.
References
-
National Institutes of Health (PubChem) . Methyl 3-amino-2-hydroxypropanoate hydrochloride (Structural Analog). Retrieved from [Link]
-
University of Wisconsin–Madison . Chapter 7: Chemical Disposal Procedures (Alpha-halocarbonyls). Retrieved from [Link]
Sources
Personal protective equipment for handling Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate
CAS Number: 1696665-38-9
Chemical Family:
Part 1: Executive Safety Summary & Risk Assessment
Core Directive: Treat Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate as a potent alkylating agent and contact sensitizer .
While specific toxicological data for this exact CAS is limited, its pharmacophore (
Key Risks:
-
Irreversible Alkylation: Can covalently modify cellular proteins and DNA.
-
Sensitization: High potential for inducing allergic contact dermatitis. Once sensitized, trace exposure can trigger anaphylactic-like reactions.
-
Ocular Damage: Chloroacetamides are lachrymators and can cause severe, sometimes permanent, eye damage.
Hazard Classification (Derived from Structural Class)
| Hazard Type | GHS Classification (Predicted) | Signal Word | Hazard Statement |
| Acute Toxicity | Category 3 (Oral/Dermal) | DANGER | Toxic if swallowed or in contact with skin. |
| Skin Sensitization | Category 1A | WARNING | May cause an allergic skin reaction. |
| Eye Damage | Category 1 | DANGER | Causes serious eye damage.[1] |
| STOT-SE | Category 3 | WARNING | May cause respiratory irritation.[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
Scientific Rationale: Standard laboratory nitrile gloves are often insufficient for
PPE Decision Logic (Graphviz)
Figure 1: Decision logic for PPE selection based on physical state. Note the requirement for laminate gloves when handling solutions.
Detailed PPE Specifications
| Component | Standard Requirement | Technical Justification |
| Hand Protection (Solid) | Double Nitrile (Outer: 5 mil, Inner: 4 mil). | Provides a sacrificial layer. Change immediately upon contamination.[2][3] |
| Hand Protection (Solution) | Laminate (Silver Shield/4H) under Nitrile. | Haloacetamides can permeate nitrile in <5 minutes. Laminate provides >4hr breakthrough time. |
| Eye Protection | Chemical Goggles (ANSI Z87.1+). | Prevent vapor/dust entry.[1][2][3][4] Face shield required if pouring >100 mL. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm). | Primary control. Use P100 particulate respirator only if hood is unavailable (emergency only). |
| Body | Lab Coat (Buttoned) + Tyvek Sleeves. | Protects wrists/forearms, the most common site of exposure during weighing. |
Part 3: Operational Protocols
Weighing & Transfer (Solid State)
The critical risk phase is the generation of airborne dust.
-
Engineering Control: Place the analytical balance inside the chemical fume hood or a powder containment enclosure.
-
Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.
-
Technique:
-
Tare the weighing boat before opening the source container.
-
Use a disposable spatula. Do not reuse.
-
After transfer, wipe the exterior of the source container with a solvent-dampened wipe (e.g., isopropanol) before returning it to storage.
-
Dissolution & Reaction Setup
-
Solvent Choice: Dissolve in the required solvent (e.g., DCM, THF) immediately to reduce dust hazard.
-
Addition: Add the solid to the solvent, not solvent to solid, to prevent "puffing" of dust.
-
Vessel: Use round-bottom flasks with standard taper joints. Secure all joints with Keck clips to prevent accidental opening.
Waste Management & Deactivation
Never dispose of active alkylating agents in general organic waste without assessment.
Deactivation Protocol (Quenching): Before disposal, quench the active chloroacetamide moiety using a nucleophile.
-
Quenching Solution: 10% Sodium Thiosulfate (
) or 10% Aqueous Ammonia. -
Procedure:
-
Dilute the reaction waste with an equal volume of organic solvent.
-
Slowly add the Quenching Solution (10-20% excess relative to the chloroacetamide).
-
Stir for 1 hour.
-
Check pH (ensure basicity if using ammonia) or test for residual oxidant/alkylator.
-
Dispose of as Hazardous Chemical Waste (label: "Quenched Alkylating Agent").
-
Part 4: Emergency Response Procedures
Workflow for Accidental Exposure
Figure 2: Immediate response workflow for exposure incidents.
Spill Cleanup (Small Scale < 10g)
-
Evacuate: Clear the immediate area.
-
PPE: Don Double Nitrile gloves, goggles, and a lab coat.
-
Contain: Cover the spill with a spill pad or absorbent material (vermiculite).
-
Decontaminate:
-
If solid: Wet the powder gently with oil or solvent to prevent dust, then wipe up.
-
If liquid: Absorb.
-
Wash: Scrub the area with a 10% Sodium Thiosulfate solution to chemically deactivate residues.
-
-
Disposal: Bag all waste twice and label "Hazardous Debris - Alkylating Agent".
References
-
National Institutes of Health (NIH). PubChem Compound Summary for Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate (CID 107216822). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] "Working with Chemicals of Special Concern."[6] National Academies Press (US); 2011. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. musashino.com [musashino.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 5. chemistry.mit.edu [chemistry.mit.edu]
- 6. ors.od.nih.gov [ors.od.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
